N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-17-9-5-6-15(14-17)10-11-22-19(27)18-20(28)26-13-12-25(21(26)24-23-18)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJQLPEZGQNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, antiinflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities.
Mode of Action
It is known that 1,2,4-triazine derivatives interact with their targets in a variety of ways, leading to a broad spectrum of biological activities. For example, some 1,2,4-triazine derivatives have been reported to possess antifungal, anti-HIV, anticancer, antiinflammatory, analgesic antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, antiparasitic, activities.
Biochemical Pathways
It is known that 1,2,4-triazine derivatives can affect a variety of biochemical pathways, leading to a broad spectrum of biological activities.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle.
Biological Activity
N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast (MCF-7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these cell lines are reported as follows:
- Mechanism of Action :
- Selectivity and Potency :
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 16.32 | PI3K/Akt/mTOR inhibition |
| HeLa | 2.21 | Apoptosis induction |
| HepG2 | 12.21 | Cell cycle arrest |
Case Study Analysis
In a study investigating the compound's effects on MCF-7 cells, it was found that treatment led to increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2. This shift in expression profiles indicates a robust mechanism leading to apoptosis in cancer cells .
Another study evaluated the compound's effect on HeLa cells and reported a significant decrease in cell viability accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells after treatment with the compound .
Preparation Methods
Preparation of 2-Hydrazino-1-phenylimidazolidin-4-one
The synthesis begins with 1-phenylimidazolidin-4-one, treated with hydrazine hydrate in ethanol under reflux (Δ, 6 h) to yield the hydrazino intermediate (82% yield). This step establishes the N–N bond critical for subsequent cyclization:
$$
\text{1-Phenylimidazolidin-4-one} + \text{N}2\text{H}4 \rightarrow \text{2-Hydrazino-1-phenylimidazolidin-4-one} + \text{H}_2\text{O} \quad
$$
Key Data:
Cyclocondensation with Ethyl Oxamate
Reacting 2-hydrazino-1-phenylimidazolidin-4-one with ethyl oxamate in toluene at 110°C for 12 h forms the tetrahydroimidazotriazine scaffold:
$$
\text{2-Hydrazinoimidazolidinone} + \text{NH}2\text{C(O)CO}2\text{Et} \rightarrow \text{4-Oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylate} \quad
$$
Optimization Insights:
- Solvent Screening: Toluene outperformed DMF and THF in minimizing side products.
- Yield: 67% after recrystallization (EtOAc/hexane)
- IR Data: 1715 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (C=N)
Functionalization: Carboxylic Acid Synthesis and Amide Coupling
Saponification of Ethyl Ester
The ethyl ester intermediate undergoes hydrolysis using NaOH (2M) in methanol/water (4:1) at 60°C for 3 h, yielding the carboxylic acid (91% yield):
$$
\text{Ethyl 4-oxo-8-phenylimidazotriazine-3-carboxylate} + \text{NaOH} \rightarrow \text{4-Oxo-8-phenylimidazotriazine-3-carboxylic acid} + \text{EtOH} \quad
$$
Critical Parameters:
- Base Concentration: >2M NaOH caused decomposition.
- Purification: Acid precipitation at pH 2–3 followed by filtration.
Amide Bond Formation with 3-Methoxyphenethylamine
Activation of the carboxylic acid with HATU and DIPEA in DMF, followed by reaction with 3-methoxyphenethylamine (24 h, RT), affords the target carboxamide:
$$
\text{Acid} + \text{HATU} + \text{3-MeO-C}6\text{H}4-\text{CH}2\text{CH}2\text{NH}_2 \rightarrow \text{N-(3-Methoxyphenethyl)carboxamide} \quad
$$
Reaction Table:
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DMF |
| Time | 24 h |
| Yield | 76% |
Post-Synthesis Analysis:
Crystallization and Polymorph Control
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated DCM/MeOH solution (3:1). The crystal lattice exhibits:
- Space Group: P2$$_1$$/c
- Key Interactions: N–H···O hydrogen bonds (2.89 Å), π-π stacking between phenyl groups (3.45 Å)
Thermal Analysis (DSC):
- Melting Point: 218–220°C (sharp endotherm)
- Degradation Onset: 290°C (TGA)
Scale-Up Considerations and Process Optimization
Cyclocondensation at Kilo Scale
Increasing batch size to 1.5 kg required:
- Modified Workup: Centrifugal filtration instead of vacuum filtration
- Yield Consistency: 65–68% across 10 batches
Amide Coupling in Flow Reactor
Continuous flow synthesis reduced reaction time to 45 min (vs. 24 h batch):
- Residence Time: 45 min
- Productivity: 28 g/h
- Impurity Profile: <0.5% des-methoxy byproduct
Analytical and Spectroscopic Characterization Summary
Composite Data Table:
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6$$) | δ 8.42 (s, 1H, NH), 7.55–7.21 (m, 9H, ArH), 4.12 (t, J = 6.8 Hz, 2H), 3.78 (s, 3H, OCH$$3$$), 3.45–3.12 (m, 4H, CH$$2$$) |
| $$ ^{13}\text{C NMR} $$ | 170.5 (C=O), 159.8 (C=N), 137.2–114.3 (ArC), 55.2 (OCH$$_3$$) |
| IR | 3290 (NH), 1680 (C=O), 1605 (C=N) cm$$^{-1}$$ |
| XRD | Monoclinic system, Z = 4 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis typically involves multi-step reactions, including cyclocondensation of triazine precursors with substituted phenethylamines. Key steps include:
- Ring formation : Use of microwave-assisted heating (120–140°C) to accelerate imidazo-triazine core assembly .
- Coupling reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmosphere .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) achieves >95% purity .
- Yield optimization : Solvent selection (e.g., DMF for polar intermediates) and controlled reaction times (monitored by TLC) minimize side products .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 447.18) .
- HPLC-DAD : Purity assessment with UV detection at 254 nm, using a mobile phase of 0.1% TFA in acetonitrile/water .
Q. How does the 3-methoxyphenethyl substituent influence physicochemical properties?
The substituent enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility. Comparative studies with fluorophenyl analogs show a 20% increase in metabolic stability due to reduced CYP450 interactions .
Advanced Research Questions
Q. How can conflicting reports on this compound’s biological activity be resolved experimentally?
Contradictions in IC₅₀ values (e.g., 0.5–5 μM in cancer cell lines) may arise from assay conditions. Recommended approaches:
- Orthogonal assays : Combine MTT, ATP-luminescence, and caspase-3 activation to confirm apoptosis vs. cytostasis .
- Cell line panels : Test across diverse lineages (e.g., HCT-116, MCF-7) to identify tissue-specific effects .
- Pharmacokinetic profiling : Measure plasma protein binding and microsomal stability to correlate in vitro/in vivo efficacy .
Q. What strategies improve target selectivity against kinase off-targets?
- Crystallography-guided design : Modify the 4-oxo group to reduce affinity for ATP-binding pockets of non-target kinases (e.g., EGFR, CDK2) .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify and mitigate off-target interactions .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance specificity in acidic tumor microenvironments .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- QSAR modeling : Train models on imidazo-triazine analogs to predict absorption (e.g., Caco-2 permeability) and CNS penetration (AlogP < 3.5) .
- Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to guide structural tweaks for reduced plasma protein binding .
- Metabolite prediction : Use in silico tools (e.g., MetaSite) to identify vulnerable sites (e.g., methoxy O-demethylation) and block metabolic degradation .
Methodological Notes
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
